

"Methyl 3,4,5-trimethoxycinnamate" potential biological activities

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3,4,5-trimethoxycinnamate**

Cat. No.: **B130280**

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activities of **Methyl 3,4,5-trimethoxycinnamate**

Abstract

Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester found in various plant species, including those from the *Piper* and *Polygala* genera.^{[1][2]} As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a well-studied bioactive compound, MTC has garnered significant interest within the scientific community.^[3] This technical guide provides a comprehensive analysis of the multifaceted biological activities of MTC, synthesizing current research to offer valuable insights for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, present validated experimental protocols, and summarize key quantitative data related to its potent anti-inflammatory, neuroprotective, antioxidant, and antimelanogenic properties. Furthermore, we explore the emerging therapeutic potential of the broader trimethoxycinnamate scaffold in oncology and infectious diseases, providing a forward-looking perspective on MTC as a promising lead compound in modern drug discovery.

Introduction to Methyl 3,4,5-trimethoxycinnamate (MTC)

Methyl 3,4,5-trimethoxycinnamate, a derivative of cinnamic acid, is distinguished by three methoxy groups on its phenyl ring, a structural feature common to many potent bioactive

molecules.^{[3][4]} This substitution pattern is critical to its pharmacological profile, influencing its bioavailability, target engagement, and overall efficacy.

Chemical Properties and Synthesis Overview

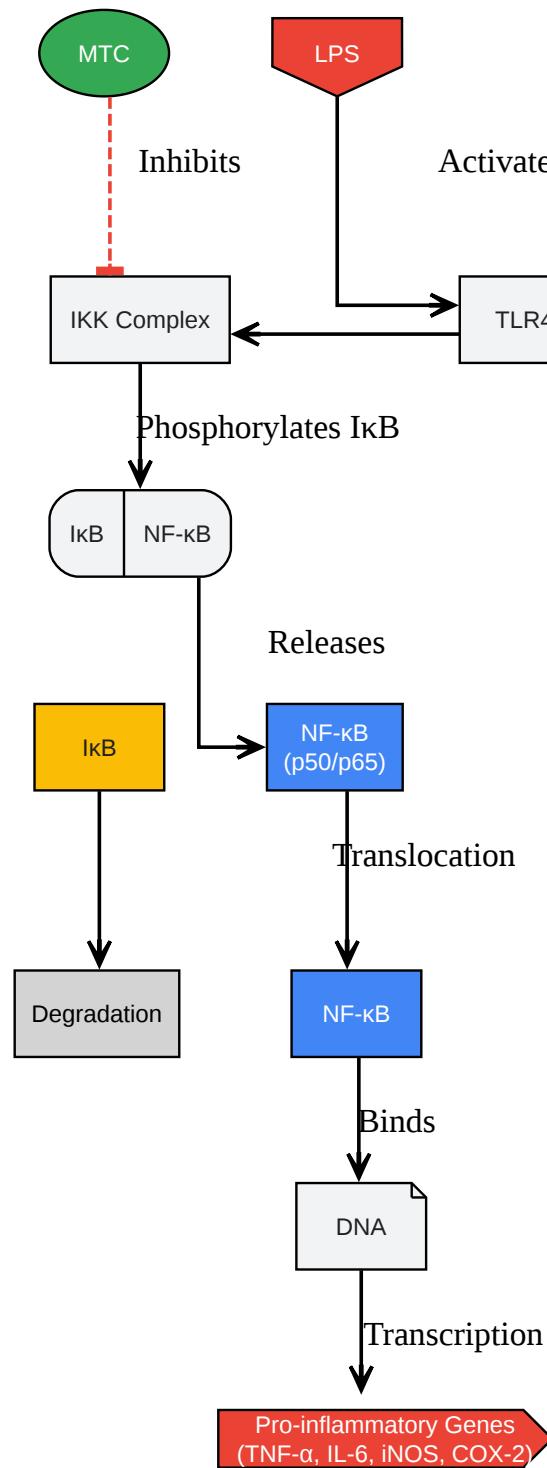
MTC is an alkyl cinnamate produced through the formal condensation of the carboxyl group of 3,4,5-trimethoxycinnamic acid with methanol.^[2] It typically appears as a solid or white to greyish-white crystalline powder with a melting point of approximately 96-100°C.^{[2][5]}

From a synthetic chemistry perspective, MTC can be reliably produced through several established methods. The most common approaches include:

- Fischer Esterification: This classic method involves reacting 3,4,5-trimethoxycinnamic acid with anhydrous methanol in the presence of a strong acid catalyst, such as sulfuric acid, followed by reflux. This straightforward, one-step process offers good yields, although it can require extended reaction times.^[5]
- Knoevenagel Condensation: A greener alternative involves the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid using benign catalysts like ammonium bicarbonate, followed by esterification.^[6] This approach avoids the use of harsh reagents like pyridine and piperidine.
- Methylation of Related Natural Products: MTC can be synthesized from precursors like sinapinic acid through a two-step process involving methylation to form MTC, followed by hydrolysis to yield the parent acid if desired.^[7]

Natural Occurrence and Pharmacological Significance

MTC is a bioactive natural product found in plants such as *Piper tuberculatum* and is considered an active metabolite from the roots of *Polygalae radix* (*Polygala tenuifolia*).^{[1][3]} The parent compound, TMCA, has a long history in traditional Chinese medicine for treating conditions like insomnia and epilepsy.^[3] The pharmacological relevance of MTC and its derivatives spans a wide range of activities, including anti-inflammatory, antitumor, antiviral, neuroprotective, and antimicrobial effects, making the 3,4,5-trimethoxycinnamoyl scaffold a privileged structure in medicinal chemistry.^{[3][8]}


Potent Anti-inflammatory and Immunomodulatory Effects

One of the most extensively documented biological activities of MTC is its profound anti-inflammatory effect. Chronic inflammation is a key pathological driver of numerous diseases, including metabolic disorders, cardiovascular disease, and neurodegeneration. MTC demonstrates significant potential in mitigating inflammatory responses, primarily through its action on macrophages.

Mechanistic Insights: Targeting the NF-κB Signaling Cascade

MTC exerts its anti-inflammatory effects by suppressing the production of key inflammatory mediators in macrophages.^[9] Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that MTC significantly reduces the release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β).^{[9][10]}

The primary mechanism for this suppression is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.^[9] NF-κB is a master transcriptional regulator of inflammation.^[11] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. MTC has been shown to prevent this translocation, thereby blocking the inflammatory cascade at a critical control point.^{[9][10]}

[Click to download full resolution via product page](#)

Caption: MTC inhibits the LPS-induced NF-κB signaling pathway.

Impact on Macrophage-Adipocyte Crosstalk and Metabolic Inflammation

In the context of obesity and type 2 diabetes, a state of chronic, low-grade inflammation exists within adipose tissue, driven by crosstalk between macrophages and adipocytes. MTC has been shown to disrupt this pathological interaction. In a co-culture system of RAW264.7 macrophages and 3T3-L1 adipocytes, MTC not only reduced the secretion of inflammatory cytokines and chemokines (MCP-1, RANTES) but also enhanced glucose uptake in the adipocytes.^[9] This latter effect is linked to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor and metabolic regulator.^[9]

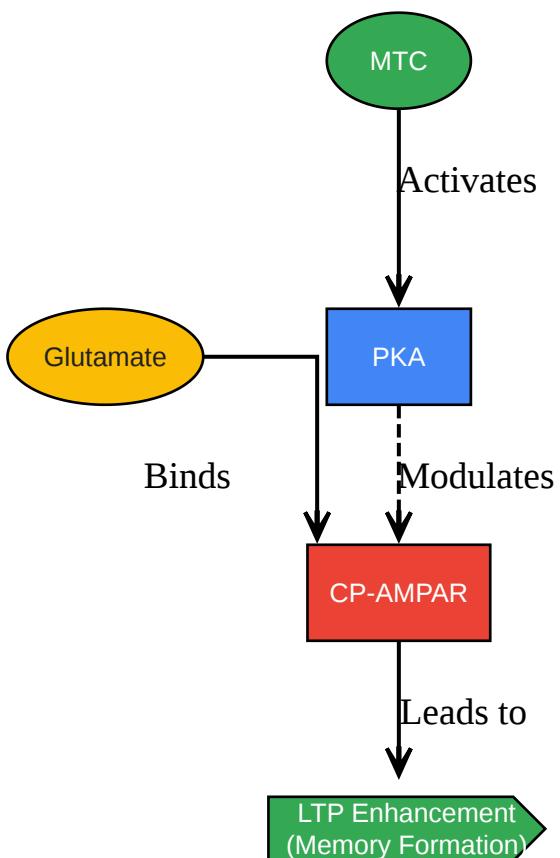
Key Experimental Protocols for Assessing Anti-inflammatory Activity

- Causality: The Griess assay is a foundational method for quantifying NO, a key inflammatory mediator produced by the enzyme iNOS, whose expression is driven by NF-κB. A reduction in nitrite (a stable NO metabolite) in the cell culture supernatant directly reflects the anti-inflammatory activity of the test compound.
- Methodology:
 - Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 4×10^4 cells/well and allow them to adhere overnight.^[10]
 - Pre-treatment: Treat the cells with various concentrations of MTC for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
 - Stimulation: Add LPS (e.g., 1 μ g/mL) to all wells except the negative control group to induce an inflammatory response.
 - Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Supernatant Collection: Carefully collect 50 μ L of the cell culture supernatant from each well.
 - Griess Reaction: Add 50 μ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 μ L of Griess Reagent B (0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride).

- Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
- Causality: Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of cytokine proteins (e.g., TNF- α , IL-6) secreted by cells. This directly measures the functional outcome of NF- κ B inhibition by MTC.
- Methodology:
 - Sample Preparation: Collect cell culture supernatants from MTC-treated and LPS-stimulated macrophages as described in the Griess assay protocol.
 - Assay Performance: Perform the ELISA for the target cytokine (e.g., TNF- α) according to the manufacturer's instructions for a commercial sandwich ELISA kit. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Adding standards and samples to the wells.
 - Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
 - Adding a substrate that produces a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at the appropriate wavelength.
 - Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Summary of In Vitro Anti-inflammatory Data


Inflammatory Marker	Cell Line	MTC Concentration	% Inhibition / Effect	Reference
Nitric Oxide (NO)	RAW264.7	10-40 μ M	Dose-dependent reduction	[9]
PGE2	RAW264.7	10-40 μ M	Dose-dependent reduction	[9]
TNF- α	RAW264.7	10-40 μ M	Dose-dependent reduction	[9]
IL-6	RAW264.7	10-40 μ M	Dose-dependent reduction	[9]
Glucose Uptake	3T3-L1 Adipocytes	40 μ M	Enhanced	[9]

Neuroprotective and Cognitive-Enhancing Properties

Recent evidence highlights the potential of MTC in the realm of neuroscience, particularly for neurodegenerative conditions like Alzheimer's disease (AD). The compound's activity appears to be multifaceted, involving the enhancement of synaptic plasticity and the inhibition of key enzymes involved in neurotransmitter degradation.

Mechanism of Action: Enhancement of Hippocampal Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory. A recent study demonstrated that MTC, isolated from *Polygala tenuifolia*, enhances LTP in hippocampal slices.[12] The proposed mechanism involves the activation of Protein Kinase A (PKA) and a subsequent increase in the function or trafficking of calcium-permeable AMPA receptors (CP-AMPARs).[12][13] This pathway is crucial for strengthening synaptic connections. By augmenting LTP, MTC may help counteract the synaptic deficits that characterize early-stage AD.[12]

[Click to download full resolution via product page](#)

Caption: MTC enhances LTP via the PKA and CP-AMPAR pathway.

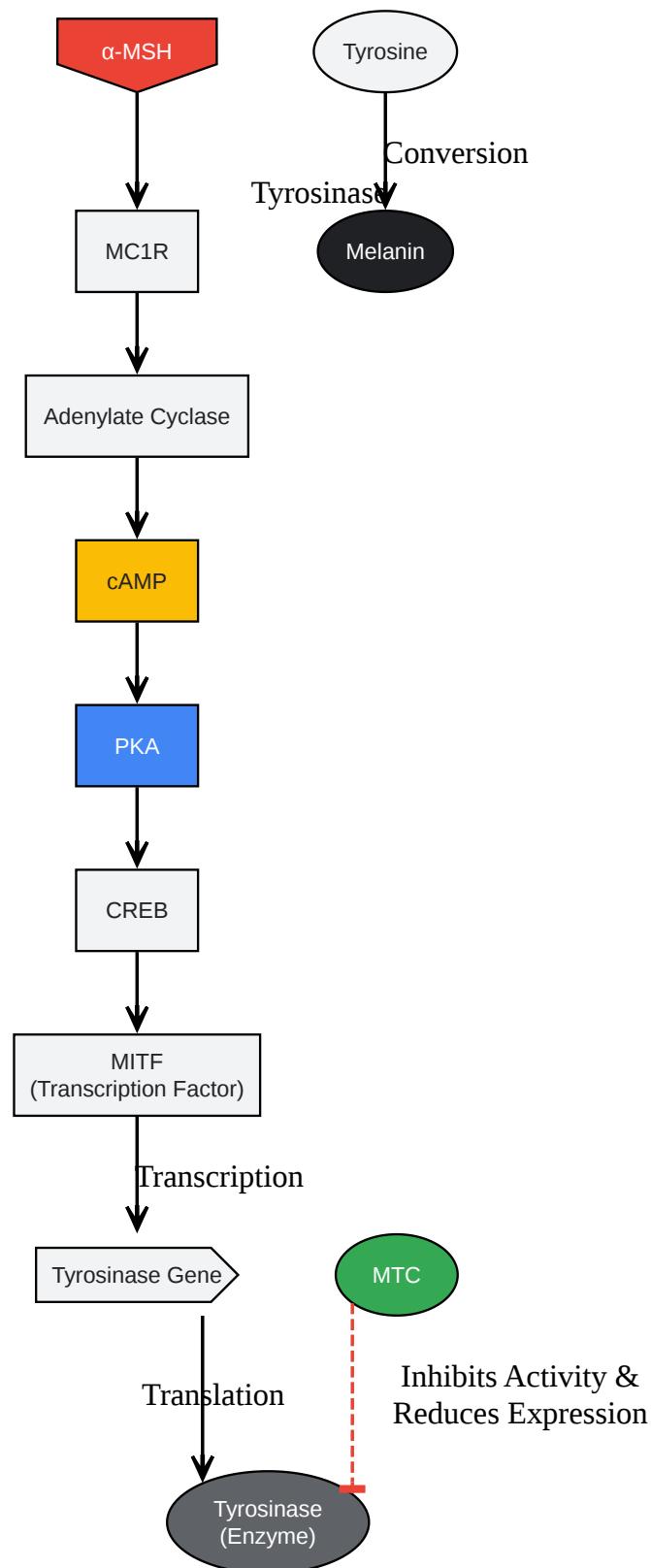
Cholinesterase Inhibition: A Dual-Pronged Approach to Neuroprotection

Derivatives of 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^[14] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for AD. While MTC itself was not the most potent in the series, related analogs like 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed significant inhibitory activity against both enzymes, with IC₅₀ values of 46.18 μM for AChE and 32.46 μM for BChE.^[14] This suggests that the trimethoxycinnamate scaffold is a viable starting point for developing novel cholinesterase inhibitors.

Experimental Workflow for Evaluating Pro-Cognitive Effects

- Causality: This is the gold-standard assay for directly measuring synaptic plasticity in a brain circuit relevant to memory. Observing an enhancement of LTP following drug application provides strong evidence for a pro-cognitive mechanism of action.
- Methodology:
 - Slice Preparation: Prepare acute hippocampal slices (300-400 μ m thick) from a rodent brain (e.g., rat or mouse) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
 - Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
 - Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
 - Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
 - Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
 - Drug Application: Perfusion the slice with aCSF containing MTC for a set period (e.g., 20 minutes).
 - LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
 - Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
 - Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. A significant and sustained increase in the fEPSP slope in the MTC-treated group compared to the control group indicates LTP enhancement.

Antioxidant and Antimelanogenic Activities


MTC and related trimethoxybenzene derivatives also exhibit significant antioxidant and skin-related biological activities, positioning them as potential agents for dermatological and cosmetic applications.

Free Radical Scavenging and Cellular Antioxidant Effects

The methoxy groups on the phenyl ring contribute to the molecule's ability to donate electrons and neutralize free radicals. In a study comparing several trimethoxybenzene derivatives, MTC showed considerable antioxidant activity, reported to be twice as effective as arbutin, a commonly used cosmetic antioxidant and skin-lightening agent.^[15] This activity is crucial for protecting cells from oxidative stress, a key factor in skin aging and various pathologies.

Mechanism of Hypopigmentation: Inhibition of Tyrosinase

Melanin synthesis (melanogenesis) is primarily controlled by the enzyme tyrosinase. Overactivity of this enzyme can lead to hyperpigmentation disorders. MTC has been identified as an effective inhibitor of melanogenesis.^[15] It acts by directly inhibiting the activity of mushroom tyrosinase and reducing the expression of cellular tyrosinase in α -melanocyte-stimulating hormone (α -MSH)-stimulated B16F10 melanoma cells.^[15] This dual action leads to a dose-dependent decrease in melanin production.

[Click to download full resolution via product page](#)

Caption: MTC inhibits melanogenesis by targeting tyrosinase.

Standard Protocols for Evaluation

- Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to screen for the free radical scavenging (antioxidant) capacity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow color upon accepting an electron or hydrogen atom from an antioxidant.
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare serial dilutions of MTC and a positive control (e.g., ascorbic acid or Trolox).
 - In a 96-well plate, add a fixed volume of the DPPH solution to each well.
 - Add an equal volume of the test compound dilutions or control to the wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at ~517 nm.
 - Calculate the percentage of scavenging activity using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$.
- Causality: This cell-free assay directly measures the ability of a compound to inhibit the catalytic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. A reduction in the formation of dopachrome from the substrate L-DOPA indicates enzymatic inhibition.
- Methodology:
 - Prepare a solution of mushroom tyrosinase in phosphate buffer.
 - Prepare a solution of L-DOPA (substrate) in the same buffer.
 - In a 96-well plate, add buffer, various concentrations of MTC or a positive control (e.g., kojic acid), and the tyrosinase solution.
 - Pre-incubate for 10 minutes at room temperature.

- Initiate the reaction by adding the L-DOPA solution to all wells.
- Immediately measure the rate of formation of dopachrome by reading the absorbance at 475 nm kinetically for several minutes.
- Calculate the percentage of inhibition based on the reaction rates with and without the inhibitor.

Emerging Therapeutic Potential and Future Directions

The 3,4,5-trimethoxyphenyl moiety present in MTC is a key pharmacophore in several classes of potent therapeutic agents, suggesting broader applications for MTC and its derivatives.^[3]

- Anticancer Activity: This structural motif is found in potent antimitotic agents like combretastatin A-4 that target tubulin polymerization.^[4] Numerous ester and amide derivatives of TMCA have demonstrated significant cytotoxicity against a wide range of cancer cell lines, including breast, lung, and leukemia.^{[3][16]} The development of MTC analogs as anticancer agents is a promising area for future research.
- Antiarrhythmic Properties: MTC has been shown to suppress triggered activities in rabbit myocytes, suggesting potential as an antiarrhythmic agent.^[1] It was found to shorten the action potential duration in a concentration-dependent manner.^[3]
- Antiparasitic (Trypanocidal) Activity: Ester analogs of MTC inspired by the natural product piplartine have been synthesized and tested against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[17] Certain derivatives showed good activity against both the epimastigote and trypomastigote forms of the parasite, with mechanisms involving the induction of oxidative stress and mitochondrial damage.^[17]

Conclusion and Future Perspectives

Methyl 3,4,5-trimethoxycinnamate is a versatile natural product with a robust profile of biological activities. The evidence strongly supports its role as a potent anti-inflammatory agent through the modulation of the NF-κB pathway and as a promising neuroprotective agent capable of enhancing synaptic plasticity. Its antioxidant and tyrosinase-inhibiting properties

further highlight its potential in dermatology. The recurring presence of its core 3,4,5-trimethoxyphenyl structure in successful anticancer and other therapeutic agents underscores the immense potential for MTC to serve as a scaffold for the development of novel, next-generation therapeutics. Future research should focus on *in vivo* efficacy studies, pharmacokinetic profiling, and structure-activity relationship (SAR) optimization to fully harness the therapeutic promise of this remarkable molecule.

References

- Olajide, O. A., et al. (2020). **Methyl 3,4,5-trimethoxycinnamate** suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. *Inflammopharmacology*, 28(5), 1315–1326. [\[Link\]](#)
- Sciencemadness Discussion Board. (2023).
- National Center for Biotechnology Information. (n.d.). **Methyl 3,4,5-trimethoxycinnamate**.
- Lee, K. E., et al. (2018). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, **methyl 3,4,5-trimethoxycinnamate**, and ethyl 3,4,5-trimethoxycinnamate. *Journal of the Korean Society for Applied Biological Chemistry*, 61(4), 461-468. [\[Link\]](#)
- Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. *European Journal of Medicinal Chemistry*, 173, 213-227. [\[Link\]](#)
- Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. *European Journal of Medicinal Chemistry*, 173, 213–227. [\[Link\]](#)
- Olajide, O. A., et al. (2020). Chemical structure of **Methyl 3,4,5-trimethoxycinnamate**.
- Yong, Y. K., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. *Molecules*, 28(12), 4811. [\[Link\]](#)
- Fakhr, E., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation.
- Zhao, Z., et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives.
- Sharma, H., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. *Molecules*, 26(16), 4983. [\[Link\]](#)
- de Oliveira, R. B., et al. (2023).
- Sciencemadness Discussion Board. (2022).
- Pinto, M., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. *Pharmaceuticals*, 16(6), 879. [\[Link\]](#)

- Lee, J., et al. (2024). 3,4,5-trimethoxycinnamic acid methyl ester isolated from *Polygala tenuifolia* enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. *Biochemical Pharmacology*, 230(Pt 3), 116622. [\[Link\]](#)
- Lee, J., et al. (2024). 3,4,5-trimethoxycinnamic acid methyl ester isolated from *Polygala tenuifolia* enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor.
- Kos, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. *Molecules*, 26(10), 3012. [\[Link\]](#)
- Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- Kim, M. J., et al. (2018). Neuroprotective activity of the isolated compounds against glutamate-induced oxidative stress in HT22 cells.
- Tron, G. C., et al. (2006). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. *Journal of Medicinal Chemistry*, 49(10), 3033–3042. [\[Link\]](#)
- Dai, W., et al. (2023). Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition. *Molecules*, 28(13), 5069. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 3,4,5-trimethoxycinnamate | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Fischer synthesis of methyl 3,4,5-trimethoxycinnamate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]
- 9. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4,5-trimethoxycinnamic acid methyl ester isolated from *Polygala tenuifolia* enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 16. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["Methyl 3,4,5-trimethoxycinnamate" potential biological activities]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130280#methyl-3-4-5-trimethoxycinnamate-potential-biological-activities\]](https://www.benchchem.com/product/b130280#methyl-3-4-5-trimethoxycinnamate-potential-biological-activities)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com